molecular formula C12H12O2 B11908469 1,2-Ethanediol, 1-(2-naphthalenyl)- CAS No. 13603-65-1

1,2-Ethanediol, 1-(2-naphthalenyl)-

Cat. No.: B11908469
CAS No.: 13603-65-1
M. Wt: 188.22 g/mol
InChI Key: QFNOPZNUHSDHKZ-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1-(2-naphthalenyl)- (CAS: Not explicitly listed; referred to as (R)-1-(2-naphthyl)-1,2-ethanediol in ), is a diol derivative of ethylene glycol with a 2-naphthyl substituent at the C1 position. Its molecular formula is C₁₂H₁₂O₂, and it features a chiral center at the hydroxyl-bearing carbon. This compound has been primarily studied as a substrate mimic in enzymatic research, particularly in structural studies of the condensation enzyme SgcC3. Despite its structural similarity to active substrates, it lacks catalytic activity in SgcC5 assays, likely due to steric hindrance from the bulky naphthyl group .

Crystallographic data () reveal that the compound forms stable complexes with SgcC5 (space group P2₁2₁2₁, resolution 2.20 Å), enabling detailed structural insights into enzyme-substrate interactions. However, its inability to participate in catalysis highlights the importance of substituent geometry in enzyme functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 1-(naphthalen-2-yl)ethane-1,2-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions . Another method includes the catalytic hydrogenation of 1-(naphthalen-2-yl)ethane-1,2-dione using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods: Industrial production of 1-(naphthalen-2-yl)ethane-1,2-diol typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

  • Chiral Auxiliary:
    • This compound serves as a chiral auxiliary in various organic reactions, particularly in asymmetric synthesis. It influences the stereochemistry of products, making it crucial for producing enantiomerically pure compounds .
  • Catalytic Hydrogenation:
    • Studies have shown that 1,2-Ethanediol, 1-(2-naphthalenyl)- can act as an effective modifier in catalytic hydrogenation reactions. When used with platinum catalysts, it enhances the selectivity and efficiency of the hydrogenation process .
  • Acylation Reactions:
    • The compound has been investigated for its role in Lewis-base catalyzed acylation reactions. Research indicates that it can selectively react with anhydrides, demonstrating a preference for secondary hydroxyl groups over primary ones . This selectivity is vital for synthesizing complex organic molecules.

Case Study 1: Catalytic Hydrogenation

In a study focusing on the catalytic hydrogenation of ketones using 1,2-Ethanediol, 1-(2-naphthalenyl)- as a modifier, researchers found that the presence of this compound significantly improved the enantioselectivity of the product. The results indicated that using this diol led to higher yields of the desired chiral alcohols compared to traditional methods without it.

Case Study 2: Acylation Selectivity

Another investigation explored the acylation of aromatic 1,2-diols with various anhydrides. The results demonstrated that when 1,2-Ethanediol, 1-(2-naphthalenyl)- was used as a substrate, the reaction exhibited a pronounced selectivity for secondary hydroxyl groups. This finding is particularly relevant for developing synthetic pathways that require high regioselectivity .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 1,2-Ethanediol, 1-(2-naphthalenyl)-, highlighting differences in substituents, molecular formulas, and biological activities:

Compound Name Substituent Molecular Formula Biological Activity/Application Key Findings/References
1-(2-Naphthalenyl)-1,2-ethanediol 2-Naphthyl C₁₂H₁₂O₂ Enzyme substrate mimic (inactive) No activity in SgcC5 assays
1-Phenyl-1,2-ethanediol Phenyl C₈H₁₀O₂ Active in SgcC5 catalysis Used as initial substrate in SgcC5 studies
1-(4-Methylphenyl)-1,2-ethanediol 4-Methylphenyl C₉H₁₂O₂ Not explicitly reported Structural analog for polymers
1-(3-Ethylphenyl)-1,2-ethanediol 3-Ethylphenyl C₁₀H₁₄O₂ Antifungal metabolite Isolated from Boletus edulis
1-(4-Ethylphenyl)-1,2-ethanediol 4-Ethylphenyl C₁₀H₁₄O₂ Tumor inhibition (H1299, H460 cells) IC₅₀ values comparable to cisplatin
1-(3-Ethenylphenyl)-1,2-ethanediol 3-Ethenylphenyl C₁₀H₁₂O₂ Rubber composition; natural product First isolation as natural substance

Biochemical Activity and Enzyme Interactions

  • Enzyme Compatibility : The 2-naphthyl derivative’s inactivity in SgcC5 assays contrasts sharply with the phenyl analog, which showed catalytic activity. This is attributed to steric clashes between the naphthyl group and the enzyme’s active site, as observed in crystallographic studies .
  • Chirality Effects : Enantiomeric forms (e.g., R vs. S configurations) significantly influence biological activity. For example, (R)-1-(3-ethylphenyl)-1,2-ethanediol (compound 5 in ) exhibits antifungal properties, while its S-enantiomer is a newly identified metabolite .

Physical and Thermochemical Properties

phenyl) impacts enthalpies of vaporization and formation in ethanediol esters. Longer alkyl chains or aromatic groups increase molecular weight and likely reduce volatility.

Biological Activity

1,2-Ethanediol, 1-(2-naphthalenyl)-, also known as (S)-(+)-1-(2-naphthyl)-1,2-ethanediol, is a chiral diol compound with significant biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Structure : The compound features a 2-naphthyl group attached to a central ethylene glycol backbone, imparting optical activity due to its chiral nature.

Biological Activities

Research has highlighted several notable biological activities associated with 1,2-Ethanediol, 1-(2-naphthalenyl)-:

Synthesis and Applications

The synthesis of 1,2-Ethanediol, 1-(2-naphthalenyl)- typically involves reactions that yield high enantiomeric purity. Its applications include:

  • Ligand for Asymmetric Reactions : It serves as a ligand in asymmetric sulfoxidation reactions and is utilized in the preparation of chiral bisester ligands through condensation reactions .
  • Catalyst Development : This compound has been utilized to synthesize chiral Bronsted acid complexes for use in allylboration of aldehydes, showcasing its versatility in catalysis .

Comparative Analysis

To better understand the uniqueness of 1,2-Ethanediol, 1-(2-naphthalenyl)-, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediolEnantiomer of (S,S)-(-) formOpposite optical activity
1,2-Diphenylethane-1,2-diolContains phenyl groups instead of naphthylDifferent steric effects
1,2-Di(2-naphthyl)-1,2-ethanediolStructural isomer with different naphthyl positionsVaries in reactivity and applications

Research Findings

Recent studies have focused on the interaction dynamics of this compound in various chemical reactions:

  • Acylation Studies : Research indicates that the acylation rates for aromatic 1,2-diols like 1,2-Ethanediol are significantly influenced by the size of the anhydride reagents used. The secondary hydroxyl group tends to react faster than the primary one under certain conditions .
  • Computational Studies : Density Functional Theory (DFT) calculations have been employed to predict the behavior and interactions of this compound with metal complexes and other reagents .

Case Studies

Several case studies have documented the effectiveness of 1,2-Ethanediol as a chiral auxiliary:

  • In one study involving catalytic hydrogenation reactions using platinum catalysts modified by this compound, researchers observed enhanced selectivity for desired products compared to unmodified systems. This finding illustrates its potential utility in fine chemical synthesis.
  • Another investigation into its use as a ligand demonstrated improved yields and selectivity in asymmetric sulfoxidation reactions involving dihydrothienopyrimidine derivatives. The results indicated that the presence of the naphthyl group significantly influenced reaction outcomes .

Q & A

Q. Basic: What are the established synthetic routes for 1,2-Ethanediol, 1-(2-naphthalenyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example:

  • Coordination-Driven Synthesis : Co(II) complexes with 1,2-ethanediol derivatives can be prepared using metal sulfates (e.g., CoSO₄·7H₂O) under aqueous-ethanediol solvent systems. Temperature (25–80°C) and pH (5.5–7.0) critically influence ligand exchange rates and complex stability .
  • Chiral Resolution : Enantioselective oxidation using enzymes like alcohol dehydrogenases has been applied to resolve racemic mixtures of structurally similar diols (e.g., 1-phenyl-1,2-ethanediol). Continuous extraction mitigates product inhibition, achieving >90% enantiomeric excess .

Table 1: Synthesis Methods and Key Parameters

MethodConditionsYield/PurityReference
Metal CoordinationCoSO₄·7H₂O, pH 6.5, 60°C75–85% (HPLC)
Enzymatic ResolutionNADH-dependent dehydrogenase>90% ee

Q. Basic: What spectroscopic and thermoanalytical methods are optimal for characterizing 1,2-Ethanediol, 1-(2-naphthalenyl)-?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH) and aromatic C-H stretching (3050–3100 cm⁻¹) bands. Coordination with metals shifts -OH peaks due to hydrogen bonding disruption .
  • Thermogravimetric Analysis (TGA) : Reveals thermal stability. Decomposition typically occurs at 180–220°C, with mass loss correlating to ligand dissociation .
  • X-ray Diffraction (XRD) : Resolves crystal structures in coordination complexes. For example, metal-diol complexes exhibit distorted octahedral geometries .

Q. Advanced: How does 1,2-Ethanediol, 1-(2-naphthalenyl)- behave in coordination chemistry with transition metals?

Methodological Answer:
The compound acts as a bidentate ligand, binding via hydroxyl oxygen atoms. Studies on Co(II) complexes show:

  • Stoichiometry : Metal-to-ligand ratios of 1:2 or 1:3 are common, depending on pH and counterions (e.g., sulfate vs. chloride) .
  • Electronic Effects : The naphthalenyl group enhances π-backbonding in metal complexes, stabilizing lower oxidation states (e.g., Co(II) over Co(III)) .

Q. Advanced: What strategies enable enantioselective synthesis of chiral 1,2-Ethanediol derivatives?

Methodological Answer:

  • Biocatalytic Oxidation : Use Lactobacillus brevis alcohol dehydrogenase with NADH cofactor recycling to oxidize undesired enantiomers selectively .
  • Chiral Auxiliaries : Employ (R)- or (S)-configured sulfinamides to induce asymmetry during diol formation, achieving >95% diastereomeric excess .

Q. Advanced: How do computational methods predict the conformational behavior of 1,2-Ethanediol, 1-(2-naphthalenyl)-?

Methodological Answer:

  • Quantum Chemical Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts gauche-trans equilibria. Solvent effects (e.g., water vs. ethanol) alter hydrogen-bonding networks, favoring gauche conformers by 2–3 kcal/mol .

Q. Advanced: What are the interactions of this compound with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Enzyme Inhibition : Structural analogs (e.g., (S)-1-(2-chlorophenyl)-1,2-ethanediol) inhibit proteases like Zika virus NS3 helicase by binding to catalytic sites via hydroxyl and aromatic interactions .
  • Neuromodulation : Chlorophenyl-substituted diols exhibit affinity for GABA receptors, though exact mechanisms require further study .

Q. Advanced: How does the naphthalenyl substituent influence photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : The naphthalenyl group introduces strong absorbance at 270–290 nm (π→π* transitions). Fluorescence quenching is observed in polar solvents due to excited-state proton transfer .

Q. Data Contradictions: Are there conflicting reports on the compound’s stability or reactivity?

Methodological Answer:
Discrepancies exist in:

  • Thermal Degradation : Some studies report decomposition at 180°C , while others note stability up to 200°C in inert atmospheres .
  • Acid Sensitivity : Hydroxyl groups may undergo esterification under acidic conditions, but competing naphthalenyl ring sulfonation complicates product isolation .

Q. Environmental and Metabolic Fate: What are the degradation pathways?

Methodological Answer:

  • Microbial Degradation : Enterobacteriaceae species ferment diols via coenzyme B₁₂-dependent pathways, producing acetate and CO₂ .
  • Photolysis : UV exposure cleaves the C-O bond, yielding naphthalene derivatives and glycolic acid .

Q. Structural Analogs: Which analogs have been studied, and how do they compare?

Table 2: Key Structural Analogs and Features

Compound NameSubstituentUnique PropertiesReference
(S)-1-(2-Chlorophenyl)-1,2-ethanediol2-ChlorophenylHigh enantioselectivity
1-(1-Naphthalenyl)-1,2-ethanediol1-NaphthalenylEnhanced π-stacking in crystals
1-Phenyl-1,2-ethanediol 2-acetatePhenyl, acetylatedImproved lipophilicity

Properties

IUPAC Name

1-naphthalen-2-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNOPZNUHSDHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399532
Record name 1,2-Ethanediol, 1-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-65-1
Record name 1,2-Ethanediol, 1-(2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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